N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine
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Overview
Description
2-[(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]PROPANOIC ACID is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring system substituted with methoxy groups and a formamido group attached to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]PROPANOIC ACID typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Methoxy Groups: The indole ring is then substituted with methoxy groups at the 4 and 7 positions using methylation reactions with reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Formamido Group: The formamido group is introduced by reacting the indole derivative with formamide under appropriate conditions.
Formation of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid moiety through a condensation reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Catalysts and automated processes may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, various solvents and temperatures.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-[(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]PROPANOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-[(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]PROPANOIC ACID can be compared with other indole derivatives:
Properties
Molecular Formula |
C15H18N2O5 |
---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
(2S)-2-[(4,7-dimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C15H18N2O5/c1-8(15(19)20)16-14(18)10-7-9-11(21-3)5-6-12(22-4)13(9)17(10)2/h5-8H,1-4H3,(H,16,18)(H,19,20)/t8-/m0/s1 |
InChI Key |
BWAUQNDPUJQORX-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC2=C(C=CC(=C2N1C)OC)OC |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(C=CC(=C2N1C)OC)OC |
Origin of Product |
United States |
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